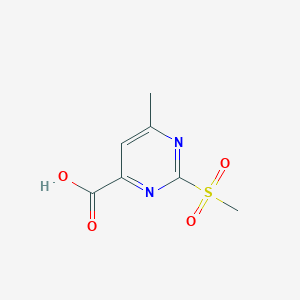

2-Methanesulfonyl-6-methylpyrimidine-4-carboxylicacid

Description

Systematic Nomenclature and Structural Identification

The IUPAC name 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid provides a precise description of the compound’s structure. The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, serves as the foundational scaffold. Substituents are assigned numerical positions based on standard pyrimidine numbering:

- Methanesulfonyl group (-SO₂CH₃) : Located at position 2, this electron-withdrawing substituent influences the ring’s electronic density and reactivity.

- Methyl group (-CH₃) : Positioned at carbon 6, this alkyl group introduces steric bulk and modulates lipophilicity.

- Carboxylic acid (-COOH) : Occupying position 4, this functional group enhances solubility and enables further derivatization.

The molecular formula C₇H₈N₂O₄S (molecular weight: 216.21 g/mol) reflects the compound’s elemental composition, while the SMILES notation Cc1cc(nc(n1)S(=O)(=O)C)C(=O)O encodes its connectivity. The crystal structure, though not explicitly resolved in the literature, can be inferred to adopt a planar pyrimidine ring with substituents oriented to minimize steric clashes.

Table 1: Key Structural and Chemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 1263216-10-9 |

| Molecular Formula | C₇H₈N₂O₄S |

| Molecular Weight | 216.21 g/mol |

| MDL Number | MFCD18324150 |

| SMILES | Cc1cc(nc(n1)S(=O)(=O)C)C(=O)O |

Properties

IUPAC Name |

6-methyl-2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-4-3-5(6(10)11)9-7(8-4)14(2,12)13/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJKLFVXBUGSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Method for 4,6-Dihydroxy-2-methylpyrimidine (Precursor)

- React sodium methoxide with dimethyl malonate and acetamidine hydrochloride in methanol under ice bath conditions.

- Warm the reaction mixture to 18–25 °C and stir for 3–5 hours.

- Remove methanol under reduced pressure.

- Acidify the aqueous solution to pH 1–2 and crystallize at 0 °C.

- Filter, wash with cold methanol-water mixture, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine with yields around 86–87%.

This method uses triphosgene as a safer alternative to toxic reagents like POCl3 or phosgene, making it suitable for industrial scale-up.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in MeOH, 0 °C to 25 °C, 3–5 h | Formation of pyrimidine intermediate | 86–87 |

| 2 | Acidification to pH 1–2, crystallization at 0 °C, filtration, washing, drying | Isolation of 4,6-dihydroxy-2-methylpyrimidine | 86–87 |

Introduction of the Methanesulfonyl Group at the 2-Position

The methanesulfonyl substituent can be introduced via nucleophilic substitution or oxidation reactions starting from 2-halopyrimidine derivatives.

- Starting from 2-chloropyrimidine-4-carboxylic acid, nucleophilic substitution with sodium methanesulfinate or related sulfonylating agents can install the methanesulfonyl group.

- Alternatively, oxidation of 2-methylthio-pyrimidine derivatives can yield the corresponding sulfone.

Microbiological methods have also been explored for selective functionalization of pyrimidine rings, but chemical synthesis remains predominant for this substitution.

Functionalization of the 4-Position to Carboxylic Acid

The carboxylic acid group at the 4-position is typically introduced by oxidation of the corresponding methyl group or by direct substitution on halogenated pyrimidines.

- Microbial oxidation using Pseudomonas putida strains can convert 4-methyl groups on pyrimidines to carboxylic acids, providing an environmentally friendly route, though yields may be moderate (~28%).

- Chemical oxidation or hydrolysis of ester intermediates is more commonly used in industrial settings.

Methyl Substitution at the 6-Position

The methyl group at the 6-position is generally introduced during the initial pyrimidine ring synthesis by using methyl-substituted amidines or malonate derivatives.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- The use of triphosgene in pyrimidine synthesis reduces environmental hazards compared to traditional reagents like POCl3 or phosgene, improving safety and scalability.

- Microbial oxidation offers a green alternative for carboxylation but suffers from lower yields and longer reaction times.

- Nucleophilic displacement reactions on 2-halopyrimidines are efficient for introducing sulfonyl groups, with yields up to 91% reported.

- Purification typically involves crystallization under cold conditions and washing with cold methanol-water mixtures to ensure high purity.

- Industrial processes may employ continuous flow reactors to optimize reaction times and yields while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on analogous structures.

Solubility and Bioavailability Trends

- Carboxylic Acid Position : Derivatives with carboxylic acid at position 4 (e.g., target compound) generally exhibit higher aqueous solubility than those at position 5 (e.g., CAS 861212-78-4) due to reduced steric hindrance .

- Methoxyethyl vs. Methanesulfonyl : The methoxyethyl group in CAS 1881328-90-0 enhances lipophilicity, whereas the methanesulfonyl group in the target compound balances polarity and membrane permeability .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Methanesulfonyl-containing pyrimidines are explored as kinase inhibitors due to their ability to form stable hydrogen bonds with ATP-binding pockets .

- Agrochemical Applications : The methyl group at position 6 in the target compound may improve soil persistence compared to hydroxyl or thiol analogs (e.g., CAS 84659-98-3) .

- Synthetic Utility : The methanesulfonyl group serves as a directing group in cross-coupling reactions, offering advantages over chloro or bromo substituents in regioselective modifications .

Biological Activity

2-Methanesulfonyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound notable for its unique pyrimidine ring structure, which features a methanesulfonyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position. This structural configuration not only contributes to its distinct chemical properties but also underpins its potential biological activities.

- Molecular Formula : C₇H₈N₂O₄S

- Molecular Weight : 216.22 g/mol

- InChI Key : InChI=1S/C7H8N2O4S/c1-4-3-5(6(10)11)9-7(8-4)14(2,12)13/h3H,1-2H3

The presence of the methanesulfonyl group allows this compound to act as an electrophile, facilitating interactions with nucleophiles in biological systems. This interaction can lead to enzyme inhibition or interference with cellular processes, resulting in various biological effects.

Biological Activities

Research indicates that 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties against various bacterial strains. For instance, derivatives of pyrimidine compounds have shown effectiveness against Gram-positive bacteria .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is a focal point of research. The methanesulfonyl group may play a critical role in this mechanism by forming covalent bonds with enzyme active sites.

- Cytotoxic Effects : Some studies have indicated that related pyrimidine derivatives display cytotoxic effects against cancer cell lines. While specific data on this compound is limited, the structural similarities suggest potential efficacy in cancer therapy .

Antimicrobial Studies

A study exploring the antibacterial properties of pyrimidine derivatives found that certain compounds exhibited significant activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were noted to be promising, suggesting that further exploration of 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid could yield similar results .

Enzyme Interaction Studies

Research into enzyme inhibitors has shown that compounds with electrophilic groups can effectively modify enzyme activity. For instance, studies on related compounds have demonstrated their ability to inhibit retinol binding protein (RBP), which is crucial for various metabolic processes . This suggests that 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid could potentially interact with similar targets.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.